
(S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one
Vue d'ensemble
Description
(S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one, also known as S-AMBM, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
Mécanisme D'action
The mechanism of action of (S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are often overexpressed in cancer cells. It has also been reported to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. These effects are likely mediated by the compound's interactions with specific enzymes and signaling pathways in cells. This compound has also been reported to have low toxicity in normal cells, which is a desirable property for potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one in lab experiments include its high purity and stability, its well-defined chemical structure, and its potential for use in drug discovery and development. However, there are also some limitations to using this compound in lab experiments, including its relatively high cost, the need for specialized equipment and expertise to synthesize and handle the compound, and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on (S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one, including:
1. Further studies to elucidate the compound's mechanism of action and identify specific targets for its anti-cancer activity.
2. Development of new synthetic methods to improve the yield and purity of this compound, and to explore the synthesis of related compounds with potentially different pharmacological properties.
3. Screening of this compound and related compounds against additional cancer cell lines and other disease models, to identify new therapeutic applications.
4. Investigation of the potential side effects and toxicity of this compound in animal models, to assess its safety and potential for clinical use.
In conclusion, this compound is a chemical compound with potential applications in drug discovery and development, particularly in the field of cancer research. Its synthesis, mechanism of action, and potential therapeutic uses have been the subject of several scientific publications, and further research is needed to fully understand its properties and potential limitations.
Applications De Recherche Scientifique
(S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one has been studied for its potential applications in drug discovery and development, particularly in the field of cancer research. It has been reported to exhibit anti-proliferative activity against several cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. Studies have also shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.
Propriétés
IUPAC Name |
(2S)-1-(4-acetylpiperazin-1-yl)-2-amino-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-8(2)10(12)11(16)14-6-4-13(5-7-14)9(3)15/h8,10H,4-7,12H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLCOIIDOSWMEV-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCN(CC1)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol](/img/structure/B3217165.png)
![(1R)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol](/img/structure/B3217176.png)
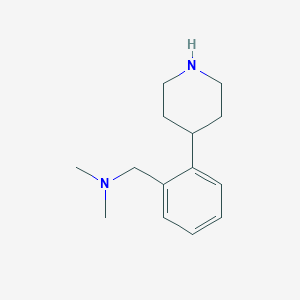
![Bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B3217190.png)
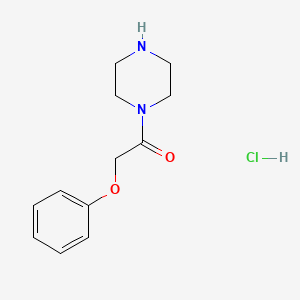
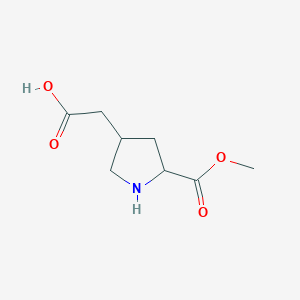
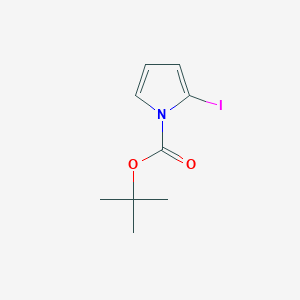

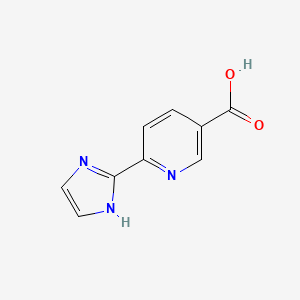
![N-phenethyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3217252.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid](/img/structure/B3217260.png)
![1-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methanamine](/img/structure/B3217266.png)